- Heterocyclic-substituted pyrrolopyridines and pyrrolopyrimidines as JAK inhibitors and their preparation, World Intellectual Property Organization, , ,

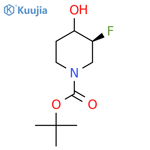

Cas no 955029-44-4 (tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate)

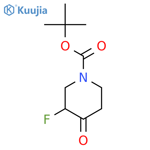

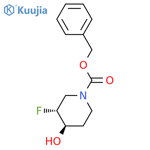

955029-44-4 structure

Nombre del producto:tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate

Número CAS:955029-44-4

MF:C10H18FNO3

Megavatios:219.25322675705

MDL:MFCD18791210

CID:3160547

PubChem ID:40152150

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Propiedades químicas y físicas

Nombre e identificación

-

- tert-Butyl-(3R,4R)-3-fluoro-4-hydroxy-piperidine-1-carboxylate

- tert-butyl (3.4)-trans-3-fluoro-4-hydroxypiperidine-1-carboxylate racemate

- rel-1,1-Dimethylethyl (3R,4R)-3-fluoro-4-hydroxy-1-piperidinecarboxylate (ACI)

- 1,1-Dimethylethyl trans-4-hydroxy-3-fluoropiperidine-1-carboxylate

- tert-Butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate

- trans-1-tert-Butoxycarbonyl-3-fluoro-4-hydroxypiperidine

- trans-3-Fluoro-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester

- trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

- trans-1-Boc-3-fluoro-4-hydroxypiperidine

- 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-, 1,1-dimethylethyl ester, (3S,4S)-

- SCHEMBL1554980

- tert-Butyl(3>S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate

- 955029-44-4

- tert-butyltrans-3-fluoro-4-hydroxypiperidine-1-carboxylate

- MFCD18632749

- CS-0058579

- 1174020-44-0

- 1,1-Dimethylethyl (3S,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate

- AS-34569

- WS-00417

- (3s,4s)-1-boc-3-fluoro-4-hydroxypiperidine

- ZWB02044

- DTXSID801160437

- AC-37144

- (3S,4S)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

- XRNLYXKYODGLMI-YUMQZZPRSA-N

- tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidinecarboxylate

- AKOS015897992

- MFCD18791210

- N-Boc-(3S,4S)-3-Fluoro-4-Hydroxypiperidine

- tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate

- (3S,4S)-1-Boc-3-fluoro-4-hydroxypiperidine ee

- tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate

-

- MDL: MFCD18791210

- Renchi: 1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1

- Clave inchi: XRNLYXKYODGLMI-HTQZYQBOSA-N

- Sonrisas: C(N1CC[C@@H](O)[C@H](F)C1)(=O)OC(C)(C)C

Atributos calculados

- Calidad precisa: 219.12707160g/mol

- Masa isotópica única: 219.12707160g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 15

- Cuenta de enlace giratorio: 3

- Complejidad: 239

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 2

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 1

- Superficie del Polo topológico: 49.8Ų

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1118509-250mg |

tert-Butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate |

955029-44-4 | 97% | 250mg |

¥236.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D498870-500mg |

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate |

955029-44-4 | 97% | 500mg |

$140 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120644-50G |

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate |

955029-44-4 | 97% | 50g |

¥ 19,450.00 | 2023-04-12 | |

| Chemenu | CM294324-25g |

trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |

955029-44-4 | 95% | 25g |

$2450 | 2021-08-18 | |

| Apollo Scientific | PC430171-1g |

(3.4)-trans-3-Fluoro-4-hydroxy-piperidine-1-carboxylic acid tert-Butyl ester |

955029-44-4 | 97% | 1g |

£182.00 | 2025-02-21 | |

| Apollo Scientific | PC430171-5g |

(3.4)-trans-3-Fluoro-4-hydroxy-piperidine-1-carboxylic acid tert-Butyl ester |

955029-44-4 | 97% | 5g |

£655.00 | 2025-02-21 | |

| ChemScence | CS-0047869-1g |

rel-(3R,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |

955029-44-4 | 1g |

$950.0 | 2022-04-26 | ||

| Chemenu | CM294324-250mg |

trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |

955029-44-4 | 95%+ | 250mg |

$90 | 2022-09-29 | |

| Alichem | A129000026-1g |

tert-Butyl (3.4)-trans-3-fluoro-4-hydroxypiperidine-1-carboxylateracemate |

955029-44-4 | 95% | 1g |

$253.62 | 2023-08-31 | |

| Chemenu | CM294324-5g |

trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |

955029-44-4 | 95%+ | 5g |

$619 | 2022-09-29 |

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, rt

1.2 Reagents: Methanol , Water ; rt

1.2 Reagents: Methanol , Water ; rt

Referencia

Métodos de producción 2

Condiciones de reacción

Referencia

- JAK kinase inhibitors for the treatment of myeloproliferative disorders or cancer, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt

Referencia

- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Triethylamine trihydrofluoride Solvents: 1,2-Dichloroethane ; 12 h, rt → 80 °C

Referencia

- Preparation of diazepanone compounds as chemokine receptor antagonists for treatment of inflammatory diseases, United States, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referencia

- Preparation of ring-fused pyrrolidines, pharmaceutical compositions containing them, and their use as GPR119 modulators, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

Referencia

- Preparation of tetraaza-cyclopenta[a]indenyl derivatives as muscarinic M1 mediators, India, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referencia

- Preparation of imidazopyrazole derivatives for use as GPR119 inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 45 min, 0 °C

1.2 Reagents: Acetone

1.2 Reagents: Acetone

Referencia

- Pyrazolylpyrimidine derivatives as IRAK inhibitors and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción

Referencia

- Pyrazine substituted pyrrolopyridines as inhibitors of jak and pdk1, United States, , ,

Métodos de producción 10

Condiciones de reacción

Referencia

- Preparation of pyridinyl pyrimidinyl piperidine compounds as GPR119 modulators for therapy, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción

Referencia

- Quinazolinones as PARP14 inhibitors and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción

Referencia

- Imidazo-pyrazoles as gpr119 inhibitors, United States, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 35 psi, rt

Referencia

- 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as allosteric modulators of M4 muscarinic acetylcholine receptor and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción

Referencia

- Preparation of carboxamide, sulfonamide and amine compounds useful in treatment and prevention of diseases, World Intellectual Property Organization, , ,

Métodos de producción 15

Condiciones de reacción

Referencia

- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referencia

- Preparation of 4-(5-cyanopyrazol-1-yl)-piperidine derivatives as GPR119 modulators useful in the treatment of metabolic diseases, World Intellectual Property Organization, , ,

Métodos de producción 17

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: Triethylamine trihydrofluoride ; rt → 80 °C; overnight, 80 °C

Referencia

- Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties, Chemistry - A European Journal, 2023, 29(47),

Métodos de producción 19

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 35 psi, rt

Referencia

- 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as allosteric modulators of M4 muscarinic acetylcholine receptor and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 20

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 35 psi, rt

Referencia

- Pyridazinones as tyrosine kinase inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Raw materials

- Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate

- benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate

- Tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

- benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

- (3S)-Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

- Di-tert-butyl dicarbonate

- benzyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

- benzyl (3R,4S)-3-fluoro-4-hydroxy-piperidine-1-carboxylate

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Preparation Products

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Literatura relevante

-

Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

955029-44-4 (tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate) Productos relacionados

- 921040-13-3(2-cyclopropyl-1-methyl-1H-1,3-benzodiazol-5-amine)

- 1049746-42-0(ethyl 6-benzyl-2-(2-chloropropanamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate hydrochloride)

- 2639455-10-8(ethyl 3-({(2-aminoethyl)carbamoylamino}methyl)benzoate)

- 2228253-80-1(4-methoxy-4-(oxan-3-yl)methylpiperidine)

- 1516112-70-1(1-(5-bromo-2-fluorophenyl)-2,2-dimethylcyclopropylmethanamine)

- 2168067-15-8(2-(2-{4-(2-fluoroethyl)amino-1H-pyrazol-1-yl}ethoxy)ethan-1-ol)

- 1515717-38-0(N-{3-(propan-2-yl)phenylmethyl}hydroxylamine)

- 2138135-42-7(4H-1,2,4-Triazole-4-acetic acid, 3-(1-cyclopropylethyl)-1,5-dihydro-5-thioxo-, methyl ester)

- 1428379-46-7(1-3-(pyrrolidine-1-carbonyl)azetidin-1-ylethan-1-one)

- 1040669-24-6(4-methyl-N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:955029-44-4)tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate

Pureza:99%

Cantidad:5g

Precio ($):396.0